2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol

Overview

Description

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazoline ring fused with an ethanol group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemistry, and material science. The presence of the pyrazoline ring, a five-membered ring with two nitrogen atoms, imparts unique chemical properties to this compound.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that similar compounds can inhibit certain enzymes or interact with various receptors, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Result of Action

Related compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the activity of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol typically involves the reaction of hydrazine derivatives with β-ketoesters or chalcones. One common method includes the cyclization of hydrazine hydrate with an appropriate carbonyl compound under acidic or basic conditions . The reaction can be catalyzed by various agents such as acetic acid, p-toluenesulfonic acid, or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis processes. These processes may involve the initial formation of intermediate compounds, followed by cyclization and functional group modifications to yield the final product . The use of green chemistry principles, such as microwave-assisted synthesis and eco-friendly catalysts, is also being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyrazolidine derivatives, aldehydes, carboxylic acids, and various substituted pyrazoline compounds .

Scientific Research Applications

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol include:

- 2-(4,5-Dihydro-1H-pyrazol-1-yl)thiazole

- 2-(4,5-Dihydro-1H-pyrazol-1-yl)benzene

- 2-(4,5-Dihydro-1H-pyrazol-1-yl)pyridine

Uniqueness

What sets this compound apart from its analogs is the presence of the ethanol group, which enhances its solubility and reactivity. This unique feature allows for more diverse chemical modifications and applications in various fields .

Biological Activity

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol is a compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, as well as its potential applications in medicinal chemistry.

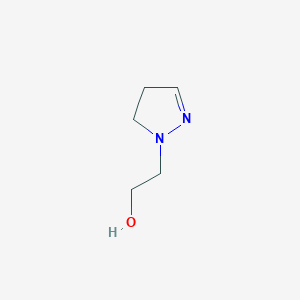

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring, which is known for its significant biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives.

Case Studies

- Antibacterial Activity : A series of pyrazole derivatives were synthesized and tested against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. Compounds derived from this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

- Antifungal Activity : The compound was also tested against fungal strains such as Aspergillus niger. Results indicated that certain derivatives showed promising antifungal effects comparable to standard antifungal agents .

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole moiety can exhibit anti-inflammatory effects.

Research Findings

A study reported that certain derivatives of this compound significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The inhibition percentages were noted to be between 61% and 85% at specific concentrations . This suggests a potential for developing anti-inflammatory drugs based on this scaffold.

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies.

Findings

The compound demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases due to oxidative stress. Its antioxidant activity was evaluated through different assays, showing significant potential in preventing cellular damage .

Summary of Biological Activities

| Biological Activity | Observed Effects |

|---|---|

| Antimicrobial | Effective against bacteria (E. coli, S. aureus) and fungi (Aspergillus niger) with low MIC values. |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production, suggesting therapeutic potential for inflammatory diseases. |

| Antioxidant | Scavenging of ROS, indicating protective effects against oxidative stress-related damage. |

Properties

IUPAC Name |

2-(3,4-dihydropyrazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-4-7-3-1-2-6-7/h2,8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUUSPXOKMMRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679761 | |

| Record name | 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5677-75-8 | |

| Record name | 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.